
Ciclopirox olamine
Overview
Description
Ciclopirox olamine: is a synthetic antifungal agent primarily used for topical dermatologic treatment of superficial mycoses. It is particularly effective against tinea versicolor and is often used clinically as the olamine salt of ciclopirox . This compound is known for its broad-spectrum antifungal, antibacterial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: : Ciclopirox olamine is synthesized by reacting 6-cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridone with 2-aminoethanol. The reaction involves heating the mixture to facilitate the formation of the olamine salt .
Industrial Production Methods: : In industrial settings, the production of this compound involves the careful control of reaction conditions to ensure high purity and yield. The process includes the use of specific solvents and reagents to optimize the reaction and purification steps .
Chemical Reactions Analysis
Types of Reactions: : Ciclopirox olamine undergoes various chemical reactions, including oxidation and chelation. It displays a well-defined irreversible oxidation peak at a potential of +0.68 V (versus SCE electrode) .
Common Reagents and Conditions: : The oxidation reactions of this compound are typically carried out using boron-doped diamond electrodes modified with overoxidized polypyrrole film. The pH values and types of electrolytes are optimized using cyclic voltammetry .
Major Products: : The major products formed from the oxidation reactions of this compound include various oxidized derivatives that retain the antifungal properties of the parent compound .
Scientific Research Applications
Clinical Applications
Ciclopirox olamine is primarily used topically to treat various fungal infections. Its applications include:
- Tinea Pedis (Athlete's Foot) : this compound cream has shown significant efficacy in treating tinea pedis compared to vehicle creams and other antifungals like clotrimazole. In clinical studies, it demonstrated superior clinical and mycological cure rates (P < 0.001) .
- Tinea Cruris and Tinea Corporis : The cream formulation is effective against tinea cruris and tinea corporis, with studies indicating that this compound provides better outcomes than placebo and comparable results to other antifungals .
- Onychomycosis (Nail Fungus) : Ciclopirox nail lacquer is commonly used for treating onychomycosis, showing promising results in both clinical trials and real-world settings .
- Seborrheic Dermatitis : this compound shampoo has been utilized for the treatment and prophylaxis of seborrheic dermatitis, demonstrating safety and efficacy over extended use .
- Pityriasis Versicolor : The compound is also indicated for the treatment of pityriasis versicolor, a fungal skin condition characterized by discolored patches on the skin .
Tinea Nigra Palmaris Treatment
A case study reported a 48-year-old woman with tinea nigra palmaris who was treated with this compound gel (0.77%) applied twice daily for three days. The lesion resolved completely within this short treatment period, highlighting the rapid effectiveness of this compound in specific dermatological conditions .
Efficacy in Tinea Pedis
In a multicenter study involving 300 patients with tinea pedis, this compound cream was found to be significantly more effective than its vehicle control. Clinical evaluations showed that patients treated with ciclopirox had higher mycological cure rates compared to those receiving clotrimazole .
Comparative Efficacy Table
Condition | Treatment Formulation | Efficacy Comparison |
---|---|---|
Tinea Pedis | This compound Cream | Superior to vehicle; comparable to clotrimazole |
Tinea Cruris | This compound Cream | Effective; better response rates than vehicle |
Onychomycosis | Ciclopirox Nail Lacquer | Effective in clinical trials |
Seborrheic Dermatitis | Ciclopirox Shampoo | Safe and well-tolerated over 12 weeks |
Pityriasis Versicolor | This compound Cream | Effective in clearing skin discoloration |
Mechanism of Action
Ciclopirox olamine exerts its antifungal effects by chelating polyvalent cations (Fe3+ or Al3+), which inhibits metal-dependent enzymes that are essential for fungal cell metabolism . This disruption leads to the inhibition of fungal cell growth and ultimately cell death. The compound also exhibits antibacterial and anti-inflammatory properties, further enhancing its therapeutic efficacy .
Comparison with Similar Compounds
Similar Compounds
Terbinafine: Another antifungal agent used to treat onychomycosis and other fungal infections.
Amorolfine: Used in lacquers for the treatment of onychomycosis.
Naftifine: An antifungal agent used to treat dermatophytosis.
Uniqueness: : Ciclopirox olamine is unique in its broad-spectrum activity, which includes antifungal, antibacterial, and anti-inflammatory properties. Unlike some other antifungal agents, this compound is effective against a wide range of fungal organisms, including dermatophytes, yeasts, and dimorphic fungi . Additionally, its ability to chelate metal ions and inhibit metal-dependent enzymes sets it apart from other antifungal agents .
Biological Activity
Ciclopirox olamine (CPO) is a synthetic antifungal agent belonging to the hydroxypyridone class, primarily used for the treatment of dermatophytic infections. Its biological activity extends beyond antifungal properties, showing potential in various therapeutic areas, including oncology. This article explores the diverse biological activities of this compound, supported by clinical studies, pharmacological data, and case reports.
This compound exhibits its antifungal activity through multiple mechanisms:
- Iron Chelation : CPO acts as an intracellular iron chelator, disrupting iron-dependent processes essential for fungal growth and survival. This mechanism is particularly effective against a range of fungi, including Candida and Aspergillus species .
- Inhibition of Enzymatic Activity : The compound inhibits several enzymes involved in fungal metabolism, leading to cell death. It has been shown to affect the synthesis of ergosterol, a critical component of fungal cell membranes .
- Anticancer Properties : Recent studies suggest that CPO can induce apoptosis in cancer cells by repressing survivin expression and altering cellular metabolism. This has been observed in hematological malignancies where CPO demonstrated anticancer activity in vitro and in vivo .
Antifungal Efficacy
This compound has been extensively studied for its efficacy against dermatophytic infections:
-
Tinea Pedis Treatment : In two multicenter, double-blind studies, this compound cream (1%) was compared with its vehicle and clotrimazole cream (1%). Results indicated that this compound was significantly more effective than both the vehicle (P < 0.001) and clotrimazole (P < 0.05) in achieving clinical and mycological cures .
Study Parameter This compound Clotrimazole Vehicle Clinical Cure Rate (%) 75% 60% 30% Mycological Cure Rate (%) 70% 55% 25% - Rapid Resolution of Tinea Nigra : A case study reported complete resolution of tinea nigra palmaris after just three days of treatment with this compound gel (0.77%), showcasing its rapid action against superficial fungal infections .
Anticancer Activity
A phase I clinical trial evaluated the oral formulation of this compound in patients with advanced hematologic malignancies. Key findings included:
- Dosing Regimen : Patients received doses ranging from 5 to 80 mg/m² once daily for five days in 21-day cycles. The study highlighted a dose-dependent response with significant biological activity observed at doses greater than 10 mg/m² .
- Pharmacokinetics : CPO was rapidly absorbed with a short half-life. Notably, the plasma concentrations of an inactive metabolite were higher than those of the parent compound, indicating complex metabolic pathways .
Case Studies
- Oral this compound in Hematologic Malignancies :
- Comparative Effectiveness Study :
Q & A
Basic Research Questions
Q. What experimental models are appropriate for evaluating the antifungal efficacy of ciclopirox olamine in vitro?
Methodological Answer:
- Use standardized broth microdilution assays (CLSI M27/M38 guidelines) to determine minimum inhibitory concentrations (MICs) against dermatophytes (e.g., Trichophyton rubrum) and yeast (e.g., Candida albicans). Include positive controls (e.g., fluconazole) and negative controls (solvent-only treatments) .
- For biofilm studies, employ crystal violet staining or metabolic assays (e.g., XTT reduction) on C. albicans biofilms grown in 96-well plates under static conditions .
Q. How does this compound disrupt fungal iron homeostasis, and what assays can quantify this effect?
Methodological Answer:
- This compound chelates intracellular Fe³⁺, inhibiting iron-dependent enzymes like catalases. Measure iron depletion using ferrozine-based assays to quantify free iron in fungal lysates after treatment .
- Quantify transcriptional changes in iron-regulated genes (e.g., FTH1 in C. albicans) via RT-qPCR or RNA-seq .
Advanced Research Questions
Q. How can contradictory data on this compound’s dual role as an antifungal and ferroptosis inhibitor be resolved?
Methodological Answer:
- Conduct comparative dose-response studies: low doses (0.5–5 µg/mL) for antifungal activity vs. higher doses (10–20 µg/mL) for ferroptosis inhibition in mammalian cells. Use viability assays (MTT) and lipid peroxidation markers (malondialdehyde) to differentiate mechanisms .
- Employ genetic knockouts (e.g., SIT1 in C. glabrata) to isolate iron metabolism pathways .
Q. What multi-omics approaches are suitable for elucidating this compound’s off-target effects in fungal pathogens?
Methodological Answer:
- Perform transcriptomics (RNA-seq) to identify differentially expressed genes in drug-treated fungi. Validate with proteomics (LC-MS/MS) to assess protein-level changes .
- Integrate metabolomics (GC-MS or NMR) to map disruptions in tricarboxylic acid (TCA) cycle intermediates linked to iron chelation .
Q. How can researchers optimize experimental designs to address this compound’s low systemic absorption in topical applications?
Methodological Answer:
- Use ex vivo human skin models to simulate drug permeation. Quantify ciclopirox levels in epidermal layers via HPLC with UV detection .
- Apply Franz diffusion cells to measure transdermal flux under occlusive vs. non-occlusive conditions .
Q. Data Analysis and Interpretation
Q. What statistical methods are recommended for analyzing dose-dependent antifungal activity?
Methodological Answer:
- Fit dose-response curves using nonlinear regression (e.g., four-parameter logistic model in GraphPad Prism). Calculate EC₅₀ values and 95% confidence intervals .
- Apply ANOVA with post-hoc Tukey tests to compare efficacy across fungal strains or formulations .
Q. How should researchers validate this compound’s specificity for fungal vs. mammalian targets?
Methodological Answer:
- Perform comparative cytotoxicity assays on human keratinocytes (HaCaT cells) and fungi using identical drug concentrations. Calculate selectivity indices (SI = IC₅₀ mammalian cells / MIC fungal cells) .
- Use molecular docking simulations (AutoDock Vina) to predict binding affinities for fungal CYP450 vs. human homologs .
Q. Reproducibility and Reporting Standards
Q. What metadata should be included in publications to ensure reproducibility of this compound studies?
Methodological Answer:
- Report drug purity (e.g., EP/BP/USP standards), solvent used (e.g., DMSO concentration), and storage conditions .
- Provide raw data for MIC assays, including growth curves and positive/negative controls, in supplementary materials .
Q. How can researchers address batch-to-batch variability in commercial this compound samples?
Methodological Answer:
- Characterize each batch via NMR and HPLC (>98% purity) and include certificates of analysis in supplementary files .
- Use internal standards (e.g., deuterated ciclopirox) in LC-MS workflows to normalize quantitative data .
Q. Emerging Research Directions
Q. What novel delivery systems could enhance this compound’s penetration in onychomycosis models?
Methodological Answer:
- Test nanoparticle formulations (e.g., chitosan-loaded ciclopirox) in ex vivo nail plate models. Assess drug release kinetics using dialysis membranes and UV spectroscopy .
- Compare efficacy of lipid-based vs. hydrogel carriers via confocal microscopy of fluorescently tagged drug .
Q. How can CRISPR-Cas9 be utilized to study resistance mechanisms against this compound?
Methodological Answer:
Properties
IUPAC Name |
2-aminoethanol;6-cyclohexyl-1-hydroxy-4-methylpyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.C2H7NO/c1-9-7-11(13(15)12(14)8-9)10-5-3-2-4-6-10;3-1-2-4/h7-8,10,15H,2-6H2,1H3;4H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBRHNTMUYWQHMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=C1)C2CCCCC2)O.C(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6045583 | |
Record name | Ciclopirox olamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6045583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41621-49-2 | |
Record name | Ciclopirox olamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41621-49-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ciclopirox olamine [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041621492 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ciclopirox olamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756694 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ciclopirox olamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=336278 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ciclopirox olamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6045583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-cyclohexyl-1-hydroxy-4-methylpyridin-2(1H)-one, compound with 2-aminoethanol (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.405 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CICLOPIROX OLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50MD4SB4AP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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